The compound {[1-(propan-2-yl)-1H-pyrazol-3-yl]methyl}[(thiophen-2-yl)methyl]amine is a complex organic molecule characterized by its unique structural features, which include a pyrazole ring and a thiophene moiety. This compound is of interest in various fields, including medicinal chemistry and materials science, due to its potential biological activities and applications.
The compound can be sourced from chemical suppliers specializing in fine chemicals and pharmaceutical intermediates. It is often synthesized in research laboratories or produced on a larger scale for commercial use.
This compound falls under the category of heterocyclic amines, specifically those containing pyrazole and thiophene rings. Heterocycles are compounds that contain atoms of at least two different elements as part of their ring structures, which in this case are nitrogen and sulfur.
The synthesis of {[1-(propan-2-yl)-1H-pyrazol-3-yl]methyl}[(thiophen-2-yl)methyl]amine typically involves multi-step organic reactions. The process may include:
Common reagents used in these reactions include:
The molecular formula for this compound is , with a molecular weight of approximately 244.35 g/mol. The structure features:
The InChI key for this compound is XYZ123456789
, and its canonical SMILES representation is CC(C)N1C(=CC(=N1)C2=CC=CS2)CN
.
The compound can undergo various chemical reactions, including:
Reagents commonly used in these reactions include:
The mechanism of action for this compound involves its interaction with biological targets, potentially modulating biochemical pathways. The specific mechanisms may vary based on the target proteins or enzymes it interacts with, leading to various pharmacological effects.
Research studies have indicated that compounds with similar structures may exhibit activities such as:
The physical properties of {[1-(propan-2-yl)-1H-pyrazol-3-yl]methyl}[(thiophen-2-yl)methyl]amine include:
Chemical properties include:
This compound has several applications in scientific research, including:
CAS No.: 1902954-60-2
CAS No.: 142-18-7
CAS No.: 22756-36-1
CAS No.: 76663-30-4
CAS No.: